Cas no 41595-34-0 (4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER)

4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER is a synthetic organic compound featuring a benzoic acid methyl ester core functionalized with a hydroxyethyl-substituted piperazine moiety. This structure imparts solubility in polar organic solvents and enhances reactivity in further chemical modifications. The presence of both ester and hydroxyl groups allows for versatile applications in pharmaceutical intermediates and fine chemical synthesis. Its piperazine component contributes to potential biological activity, making it useful in drug discovery. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its balanced hydrophilicity and lipophilicity facilitate its use in diverse reaction environments.
4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER structure
41595-34-0 structure
Product name:4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER
CAS No:41595-34-0
MF:C15H22N2O3
MW:278.346784114838
CID:327794
PubChem ID:782200

4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER
    • methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate
    • AC-14901
    • Methyl 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzoate
    • 4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOICACIDMETHYLESTER
    • DTXSID40354796
    • Oprea1_309035
    • AKOS008953669
    • 415952-34-0
    • SR-01000208350
    • AS-9681
    • methyl 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}benzoate
    • AB00084497-01
    • CS-0366147
    • MFCD01652907
    • 41595-34-0
    • SR-01000208350-1
    • Inchi: InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3
    • InChI Key: IJRVVDLIBWNIQV-UHFFFAOYSA-N
    • SMILES: COC(=O)C1C=CC(CN2CCN(CCO)CC2)=CC=1

Computed Properties

  • Exact Mass: 278.16304257g/mol
  • Monoisotopic Mass: 278.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 423.9°Cat760mmHg
  • Flash Point: 210.2°C
  • Refractive Index: 1.558
  • PSA: 53.01000
  • LogP: 0.45890

4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-336258-100mg
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester,
41595-34-0
100mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-336258-100 mg
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester,
41595-34-0
100MG
¥2,858.00 2023-07-11

4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER Related Literature

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